[3,4,5-Triacetyloxy-6-(2-acetylsulfanylethoxy)oxan-2-yl]methyl acetate
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Overview
Description
[3,4,5-Triacetyloxy-6-(2-acetylsulfanylethoxy)oxan-2-yl]methyl acetate is a complex organic compound with the molecular formula C₁₈H₂₆O₁₁S and a molecular weight of 450.5 g/mol . This compound is known for its applications in various fields, including drug synthesis and chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3,4,5-Triacetyloxy-6-(2-acetylsulfanylethoxy)oxan-2-yl]methyl acetate typically involves multiple steps, starting from simpler organic moleculesThe reaction conditions often require the use of acetic anhydride and a catalyst such as pyridine to facilitate the acetylation process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production. This includes precise control of temperature, pressure, and reaction time to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
[3,4,5-Triacetyloxy-6-(2-acetylsulfanylethoxy)oxan-2-yl]methyl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of alcohols or thiols.
Substitution: Nucleophilic substitution reactions can occur, where the acetyl groups are replaced by other functional groups like hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, thiols, and various substituted derivatives, depending on the specific reaction conditions.
Scientific Research Applications
Chemistry
In chemistry, [3,4,5-Triacetyloxy-6-(2-acetylsulfanylethoxy)oxan-2-yl]methyl acetate is used as an intermediate in the synthesis of more complex molecules.
Biology and Medicine
In biological and medical research, this compound is studied for its potential therapeutic applications. It has been investigated as a precursor in the synthesis of drugs for treating cardiac diseases and diabetes. Its ability to undergo various chemical modifications makes it a versatile candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of [3,4,5-Triacetyloxy-6-(2-acetylsulfanylethoxy)oxan-2-yl]methyl acetate involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a prodrug, releasing active metabolites that exert therapeutic effects. The acetylsulfanyl group plays a crucial role in its activity, as it can undergo metabolic transformations to produce active compounds that interact with enzymes and receptors involved in disease pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(Acetylthio)ethyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside
- 4-Methoxyphenethylamine
- Noble gas compounds
Uniqueness
Compared to similar compounds, [3,4,5-Triacetyloxy-6-(2-acetylsulfanylethoxy)oxan-2-yl]methyl acetate stands out due to its unique combination of acetyl and acetylsulfanyl groups. This structural feature allows for a wide range of chemical reactions and modifications, making it a versatile compound in both research and industrial applications.
Properties
IUPAC Name |
[3,4,5-triacetyloxy-6-(2-acetylsulfanylethoxy)oxan-2-yl]methyl acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O11S/c1-9(19)25-8-14-15(26-10(2)20)16(27-11(3)21)17(28-12(4)22)18(29-14)24-6-7-30-13(5)23/h14-18H,6-8H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXVQXAUNYBLARZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OCCSC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O11S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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